molecular formula C23H17Cl2N3O3 B3009841 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-chlorophenoxy)acetamide CAS No. 941895-10-9

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-chlorophenoxy)acetamide

Cat. No. B3009841
CAS RN: 941895-10-9
M. Wt: 454.31
InChI Key: ZSXFLQXTTBFREC-UHFFFAOYSA-N
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Description

The compound N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-chlorophenoxy)acetamide is a novel anilidoquinoline derivative. Although the specific compound is not directly mentioned in the provided papers, similar compounds with quinoline and quinazolinone moieties have been synthesized and evaluated for various biological activities, such as antiviral, antiapoptotic, and antibacterial properties. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related anilidoquinoline derivatives involves various chemical reactions, including Sonogashira cross-coupling and reactions with aromatic amines. For instance, one derivative was synthesized using Sonogashira cross-coupling of 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde with N-(2-iodophenyl)acetamide . Another synthesis involved reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with suitable reactive aromatic amines . These methods highlight the versatility and adaptability of synthetic routes to create a variety of quinoline and quinazolinone derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present in the compounds. For example, the structure of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide was fully characterized using these methods . The structural determination is crucial for understanding the chemical behavior and potential interactions of these molecules with biological targets.

Chemical Reactions Analysis

The reactivity of these compounds is influenced by their structural features. The presence of the quinoline and quinazolinone moieties can affect the overall reactivity and the types of chemical reactions these compounds can undergo. For example, the study of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines explored the structural effects on reactivity . Understanding these reactions is important for further modifications and optimizations of these compounds for desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The provided papers do not directly discuss the physical properties such as melting point, solubility, or stability of the specific compound . However, the antibacterial activity of similar compounds was tested, indicating that these properties are suitable for in vitro biological evaluations . The physical and chemical properties are essential for the development of these compounds as potential therapeutic agents, as they affect the compound's bioavailability, distribution, metabolism, and excretion.

Scientific Research Applications

  • Analgesic and Anti-inflammatory Activities : A study found that certain quinazolinyl acetamides, including derivatives similar to the compound , showed significant analgesic and anti-inflammatory activities. This suggests potential applications in pain and inflammation management (Alagarsamy et al., 2015).

  • Antimicrobial Activities : Another research highlighted the synthesis of quinazolinone derivatives that exhibited good antimicrobial activities, indicating their potential use in combating bacterial infections (Patel & Shaikh, 2011).

  • Anticancer Potentials : A study synthesized and evaluated the anticancer activities of certain quinazolin-4(3H)-yl acetamide derivatives. The research indicated significant potential for these compounds in anticancer drug development (Mehta et al., 2019).

  • Antiviral Effects Against Japanese Encephalitis : A novel anilidoquinoline derivative closely related to the compound showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis, suggesting its therapeutic potential for this disease (Ghosh et al., 2008).

  • Synthesis and Characterization for Antimicrobial Use : Research on the synthesis and characterization of new quinazolines, including compounds similar to the one , has shown potential antimicrobial properties, indicating their use in developing new antimicrobial agents (Desai et al., 2007).

properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3/c1-14-26-20-5-3-2-4-18(20)23(30)28(14)16-8-11-19(25)21(12-16)27-22(29)13-31-17-9-6-15(24)7-10-17/h2-12H,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXFLQXTTBFREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-chlorophenoxy)acetamide

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